Cas no 847996-42-3 (Isoxazolo[5,4-c]pyridin-3(2H)-one)
![Isoxazolo[5,4-c]pyridin-3(2H)-one structure](https://ja.kuujia.com/scimg/cas/847996-42-3x500.png)
Isoxazolo[5,4-c]pyridin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- Isoxazolo[5,4-c]pyridin-3(2H)-one
- [1,2]oxazolo[5,4-c]pyridin-3-one
- isoxazolo[5,4-c]pyridin-3-ol
- isoxazolocpyridinol
- FT-0729405
- FD-0722
- SCHEMBL1650573
- MFCD12827779
- CRAFYPVJLKTWET-UHFFFAOYSA-N
- AKOS005072786
- [1,2]oxazolo[5,4-c]pyridin-3-ol
- AKOS022171587
- DTXSID70461144
- 847996-42-3
- 2H-[1,2]OXAZOLO[5,4-C]PYRIDIN-3-ONE
- DB-082894
-
- MDL: MFCD12827779
- インチ: InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9)
- InChIKey: CRAFYPVJLKTWET-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=CN=C1)ONC2=O
計算された属性
- せいみつぶんしりょう: 136.02700
- どういたいしつりょう: 136.027277375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- PSA: 58.89000
- LogP: 0.51610
Isoxazolo[5,4-c]pyridin-3(2H)-one セキュリティ情報
Isoxazolo[5,4-c]pyridin-3(2H)-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoxazolo[5,4-c]pyridin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB268914-1g |
Isoxazolo[5,4-c]pyridin-3-ol, 95%; . |
847996-42-3 | 95% | 1g |
€1115.20 | 2025-02-16 | |
abcr | AB268914-500 mg |
Isoxazolo[5,4-c]pyridin-3-ol, 95%; . |
847996-42-3 | 95% | 500mg |
€579.60 | 2023-06-22 | |
abcr | AB268914-500mg |
Isoxazolo[5,4-c]pyridin-3-ol, 95%; . |
847996-42-3 | 95% | 500mg |
€579.60 | 2025-02-16 | |
A2B Chem LLC | AH53696-1g |
Isoxazolo[5,4-c]pyridin-3(2H)-one |
847996-42-3 | >95% | 1g |
$1116.00 | 2024-04-19 | |
A2B Chem LLC | AH53696-5mg |
Isoxazolo[5,4-c]pyridin-3(2H)-one |
847996-42-3 | >95% | 5mg |
$214.00 | 2024-04-19 | |
Matrix Scientific | 047197-500mg |
Isoxazolo[5,4-c]pyridin-3-ol, >95% |
847996-42-3 | >95% | 500mg |
$721.00 | 2021-06-27 | |
Chemenu | CM171069-1g |
Isoxazolo[5,4-c]pyridin-3-ol |
847996-42-3 | 95% | 1g |
$*** | 2023-05-29 | |
abcr | AB268914-1 g |
Isoxazolo[5,4-c]pyridin-3-ol, 95%; . |
847996-42-3 | 95% | 1g |
€1115.20 | 2023-06-22 | |
Alichem | A029193637-1g |
Isoxazolo[5,4-c]pyridin-3(2H)-one |
847996-42-3 | 95% | 1g |
$634.28 | 2023-08-31 | |
A2B Chem LLC | AH53696-500mg |
Isoxazolo[5,4-c]pyridin-3(2H)-one |
847996-42-3 | >95% | 500mg |
$631.00 | 2024-04-19 |
Isoxazolo[5,4-c]pyridin-3(2H)-one 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Isoxazolo[5,4-c]pyridin-3(2H)-oneに関する追加情報
Introduction to Isoxazolo[5,4-c]pyridin-3(2H)-one (CAS No. 847996-42-3)
Isoxazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 847996-42-3, belongs to a class of molecules that exhibit promising characteristics for further research and development in medicinal chemistry. The structural framework of Isoxazolo[5,4-c]pyridin-3(2H)-one combines the functionalities of an isoxazole ring and a pyridine moiety, which together create a versatile scaffold for drug design.
The isoxazole ring is a five-membered heterocycle containing an oxygen atom and two carbon atoms, while the pyridine ring is a six-membered aromatic nitrogen-containing heterocycle. The integration of these two rings in Isoxazolo[5,4-c]pyridin-3(2H)-one introduces multiple sites for functionalization, making it an attractive candidate for the development of novel therapeutic agents. The presence of the 3(2H)-one functionality further enhances its potential by providing additional reactive sites for chemical modifications.
In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds like Isoxazolo[5,4-c]pyridin-3(2H)-one. Studies have demonstrated that such molecules can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound make it a valuable scaffold for designing drugs that target specific biological pathways.
One of the most compelling aspects of Isoxazolo[5,4-c]pyridin-3(2H)-one is its potential to interact with various biological targets. For instance, research has shown that derivatives of this compound can inhibit the activity of enzymes involved in cancer cell proliferation. Additionally, studies have suggested that it may have protective effects against neurodegenerative diseases by modulating inflammatory responses and oxidative stress.
The synthesis of Isoxazolo[5,4-c]pyridin-3(2H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound, facilitating further exploration of its biological properties.
Recent advancements in computational chemistry have also played a crucial role in understanding the interactions between Isoxazolo[5,4-c]pyridin-3(2H)-one and biological targets. Molecular docking studies have been used to predict how this compound binds to specific proteins and enzymes, providing insights into its mechanism of action. These computational approaches have complemented experimental studies by offering rapid and cost-effective screening methods for identifying potential drug candidates.
The pharmacokinetic properties of Isoxazolo[5,4-c]pyridin-3(2H)-one are also areas of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing side effects. Preclinical studies have begun to address these questions by evaluating the compound's bioavailability and metabolic stability in animal models.
In conclusion, Isoxazolo[5,4-c]pyridin-3(2H)-one (CAS No. 847996-42-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. Continued research into its synthesis, pharmacology, and pharmacokinetics will likely uncover new opportunities for medical applications.
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